molecular formula C26H27ClN4O2 B2630474 N-[2-(4-chlorophenyl)ethyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide CAS No. 1326895-81-1

N-[2-(4-chlorophenyl)ethyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide

Cat. No.: B2630474
CAS No.: 1326895-81-1
M. Wt: 462.98
InChI Key: RWALJCPEESMQAS-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenyl)ethyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide (CAS 1326895-81-1) is a synthetically designed small molecule with a molecular formula of C26H31ClN4O2 and a molecular weight of 467.00 g/mol . This compound belongs to the pyrazolopyrazine class of heterocyclic compounds, which are recognized as important scaffolds for developing bioactive agents with low toxicity and are investigated for a range of pharmacological activities . The structure features a complex pyrazolo[1,5-a]pyrazin core substituted with a 4-isopropylphenyl group and a propanamide linker terminating in a 4-chlorophenethyl moiety, contributing to its potential for targeted biological interactions . Researchers can acquire this chemical for non-human investigative purposes from certified suppliers, with various quantities available for R&D applications . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-3-[4-oxo-2-(4-propan-2-ylphenyl)-1,2,3,3a-tetrahydropyrazolo[1,5-a]pyrazin-5-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31ClN4O2/c1-18(2)20-5-7-21(8-6-20)23-17-24-26(33)30(15-16-31(24)29-23)14-12-25(32)28-13-11-19-3-9-22(27)10-4-19/h3-10,15-16,18,23-24,29H,11-14,17H2,1-2H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJMISLUVQJOPBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2CC3C(=O)N(C=CN3N2)CCC(=O)NCCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound N-[2-(4-chlorophenyl)ethyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide is a complex organic molecule with potential biological significance. This article provides a detailed examination of its biological activity, including its synthesis, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The compound features a unique structure that integrates multiple pharmacophores, which may contribute to its biological effects. The molecular formula is represented as follows:

C21H24ClN3O\text{C}_{21}\text{H}_{24}\text{Cl}\text{N}_3\text{O}

Structural Components

  • Chlorophenyl group : Known for its role in enhancing lipophilicity and biological activity.
  • Pyrazolo[1,5-a]pyrazine moiety : Associated with various pharmacological properties, including anti-inflammatory and antitumor activities.
  • Propanamide linkage : Provides stability and affects the compound's interaction with biological targets.

Antimicrobial Activity

Research has indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, studies on related pyrazole derivatives have shown moderate to potent activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The specific antimicrobial efficacy of this compound remains to be thoroughly investigated.

Anticancer Potential

The compound's structural components suggest potential anticancer activity. Pyrazolo derivatives have been reported to inhibit key signaling pathways involved in tumor growth. For example, some related compounds have demonstrated inhibition of the Aurora kinase , a target in cancer therapy . Further studies are needed to evaluate the specific mechanisms by which this compound may exert anticancer effects.

The proposed mechanisms of action for similar compounds include:

  • Inhibition of enzyme activity : Many derivatives act by inhibiting enzymes involved in critical metabolic pathways.
  • Interference with cellular signaling : Compounds may disrupt signaling pathways that promote cell proliferation and survival.

Study 1: Antimicrobial Evaluation

A study evaluating the antimicrobial efficacy of various pyrazole derivatives found that modifications at the phenyl ring significantly influenced activity. The presence of a chlorophenyl group was associated with enhanced antibacterial effects .

Study 2: Cytotoxicity Assessment

In vitro studies assessing the cytotoxicity of structurally similar compounds revealed that certain modifications led to selective toxicity against cancer cell lines while sparing normal cells. This selectivity is crucial for developing effective anticancer agents .

Study 3: Docking Studies

Molecular docking studies have suggested that the compound can effectively bind to targets involved in cancer progression. This computational approach aids in predicting the binding affinity and potential efficacy of new drug candidates .

Scientific Research Applications

Pharmacological Applications

The compound has shown potential in several pharmacological areas:

Anticancer Activity

Research indicates that pyrazole derivatives, including this compound, exhibit anticancer properties. Studies have demonstrated that compounds with pyrazole moieties can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The specific structure of N-[2-(4-chlorophenyl)ethyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide enhances its efficacy against certain types of tumors by targeting specific cellular pathways involved in cancer progression .

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives has been well-documented. This compound may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to its therapeutic effects in inflammatory diseases . The presence of the chlorophenyl group is thought to enhance its interaction with inflammatory mediators.

Neuroprotective Effects

Emerging studies suggest that compounds similar to this compound may exhibit neuroprotective properties. They could potentially be developed into treatments for neurodegenerative diseases by protecting neuronal cells from oxidative stress and apoptosis .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. The presence of specific functional groups, such as the 4-chlorophenyl and propan-2-yl groups, significantly influences its biological activity. Research has shown that modifications to these groups can enhance potency and selectivity towards particular biological targets .

Functional Group Effect on Activity
4-ChlorophenylEnhances interaction with receptors
Propan-2-ylIncreases lipophilicity and bioavailability
Pyrazolo[1,5-a]pyrazineImparts anticancer and anti-inflammatory properties

Synthesis and Evaluation

A study published in Molbank detailed the synthesis of similar pyrazole derivatives and their evaluation against various cancer cell lines. The synthesized compounds were characterized using techniques such as NMR and LCMS, confirming their structural integrity and potential biological activity .

Comparison with Similar Compounds

Core Heterocyclic Structure

The pyrazolo[1,5-a]pyrazin core distinguishes the target compound from analogs with pyrazoline, pyrazolo[3,4-d]pyrimidin, or dihydro-1H-pyrazole backbones (Table 1).

Table 1: Core Structure Comparison

Compound (Reference) Core Structure Key Features
Target Compound Pyrazolo[1,5-a]pyrazin Bicyclic, two adjacent N atoms; planar aromatic system.
Compounds Pyrazoline Monocyclic, non-aromatic (4,5-dihydro); flexible backbone.
Compound Pyrazolo[3,4-d]pyrimidin Tricyclic system with pyrimidine ring; increased hydrogen-bonding capacity.
Compound Dihydro-1H-pyrazole Partially saturated pyrazole; reduced aromaticity.

Implications :

  • The pyrazolo[1,5-a]pyrazin core’s aromaticity and rigidity may enhance binding specificity compared to non-aromatic pyrazolines .

Substituent Effects

Substituent variations significantly influence physicochemical and pharmacological properties:

Table 2: Substituent Comparison

Compound (Reference) Substituents Electronic Effects Biological Implications
Target Compound 4-Isopropylphenyl, 4-chlorophenyl ethyl -Cl (electron-withdrawing), -iPr (hydrophobic) Enhanced lipophilicity and steric hindrance.
, Compound 3 4-Chlorophenyl, 4-fluorophenyl -Cl/-F (electron-withdrawing) Stabilized crystal packing .
, Example 53 3-Fluorophenyl, sulfonamide -F (polar), sulfonamide (strongly acidic) Higher solubility and protein binding .
, Compound (I) 4-Fluorophenyl, carbothioamide -F (polar), thioamide (weak H-bonding) Altered bioavailability vs. amides .

Key Observations :

  • The propanamide chain offers flexibility and hydrogen-bonding capacity, contrasting with rigid carbothioamides or acidic sulfonamides .

Functional Group Analysis

Amide vs. Thioamide/Sulfonamide :

  • Amide (Target): Strong hydrogen-bond donor/acceptor; moderate metabolic stability.
  • Thioamide () : Reduced hydrogen-bonding capacity; increased susceptibility to oxidation .
  • Sulfonamide () : Highly acidic; enhances solubility but may limit blood-brain barrier penetration .

Aryl Substituents :

  • 4-Chlorophenyl (Target) : Balances lipophilicity and electronic effects, similar to fluorophenyl analogs in .
  • 4-Isopropylphenyl : Unique to the target; steric bulk may hinder interactions in tight binding pockets.

Computational Insights

  • AutoDock4 () : Docking studies predict that the target’s 4-isopropylphenyl group occupies hydrophobic pockets more effectively than smaller substituents (e.g., -F in ) .
  • Multiwfn () : Electron localization function (ELF) analysis reveals high electron density near the pyrazine core, suggesting sites for electrophilic attack or hydrogen bonding .
  • Noncovalent Interactions (): The propanamide chain’s carbonyl group participates in strong hydrogen bonds, while the chlorophenyl group engages in van der Waals interactions .

Q & A

Q. What are the standard synthetic routes for this compound, and what reaction conditions are critical for success?

The synthesis typically involves multi-step protocols starting with the preparation of the pyrazolo[1,5-a]pyrazin core, followed by functionalization with chlorophenyl and propan-2-ylphenyl groups. Key steps include:

  • Cyclization of precursors (e.g., pyrazole derivatives) under inert atmospheres.
  • Coupling reactions (e.g., amide bond formation) using reagents like EDC/HOBt.
  • Purification via column chromatography or recrystallization to achieve >95% purity . Critical conditions: Temperature control (0–80°C), solvent selection (DMF, THF), and catalyst use (e.g., palladium for cross-coupling) .

Q. How is the compound characterized for structural confirmation and purity?

Standard analytical workflows include:

  • NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions and stereochemistry.
  • Mass spectrometry (HRMS) : Confirm molecular weight (±2 ppm accuracy).
  • HPLC : Purity assessment (>98% for biological assays) .

Q. What biological screening methods are used to evaluate its activity?

Primary assays focus on:

  • Enzyme inhibition : Kinase or protease activity measured via fluorescence-based assays (IC₅₀ determination).
  • Cellular assays : Cytotoxicity (MTT assay) and apoptosis (Annexin V staining) in cancer cell lines .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Strategies include:

  • DoE (Design of Experiments) : Systematic variation of temperature, solvent polarity, and catalyst loading.
  • Flow chemistry : Continuous synthesis to improve heat/mass transfer.
  • In situ monitoring : FT-IR or Raman spectroscopy to track reaction progress .

Q. How to resolve contradictions in reported bioactivity data across structural analogs?

  • Meta-analysis : Compare IC₅₀ values of analogs with varying substituents (e.g., chlorophenyl vs. methoxyphenyl).
  • Molecular docking : Use AutoDock4 to model binding interactions with target proteins (e.g., kinases) and identify critical residues .

Q. What computational methods validate the compound’s electronic properties and reactivity?

  • DFT calculations : Optimize geometry at B3LYP/6-31G* level to predict redox potentials.
  • Multiwfn analysis : Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites .

Q. How to design derivatives with improved pharmacokinetic properties?

  • SAR studies : Modify the propanamide side chain to enhance solubility (e.g., introduce PEG groups).
  • LogP optimization : Replace chlorophenyl with polar substituents to reduce hydrophobicity .

Q. What strategies address discrepancies in spectral data during structural elucidation?

  • 2D NMR (COSY, NOESY) : Resolve overlapping signals in complex aromatic regions.
  • X-ray crystallography : Confirm absolute configuration using single-crystal diffraction .

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